molecular formula C18H21BrN2O3S B7124236 1-(4-Bromo-3-methoxybenzenesulfonyl)-4-(4-methylphenyl)piperazine

1-(4-Bromo-3-methoxybenzenesulfonyl)-4-(4-methylphenyl)piperazine

Cat. No.: B7124236
M. Wt: 425.3 g/mol
InChI Key: OMDGXQIFSLTJBE-UHFFFAOYSA-N
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Description

1-(4-Bromo-3-methoxybenzenesulfonyl)-4-(4-methylphenyl)piperazine is a complex organic compound that features a piperazine ring substituted with a bromo-methoxybenzenesulfonyl group and a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromo-3-methoxybenzenesulfonyl)-4-(4-methylphenyl)piperazine typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the piperazine ring: This can be achieved through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the bromo-methoxybenzenesulfonyl group: This step might involve the sulfonylation of a bromo-methoxybenzene derivative using sulfonyl chlorides in the presence of a base.

    Attachment of the methylphenyl group: This can be done through a Friedel-Crafts alkylation reaction using methylbenzene and a suitable catalyst.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromo-3-methoxybenzenesulfonyl)-4-(4-methylphenyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.

    Reduction: Reduction reactions can be used to remove or modify existing functional groups.

    Substitution: The bromo group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles for substitution: Sodium azide, thiols, amines.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Potential use in drug development due to its unique structural features.

    Industry: Applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-3-methoxybenzenesulfonyl)-4-(4-methylphenyl)piperazine depends on its specific interactions with molecular targets. These interactions can involve binding to enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Bromo-3-methoxybenzenesulfonyl)-4-phenylpiperazine
  • 1-(4-Bromo-3-methoxybenzenesulfonyl)-4-(4-chlorophenyl)piperazine
  • 1-(4-Bromo-3-methoxybenzenesulfonyl)-4-(4-fluorophenyl)piperazine

Uniqueness

1-(4-Bromo-3-methoxybenzenesulfonyl)-4-(4-methylphenyl)piperazine is unique due to the presence of both a bromo-methoxybenzenesulfonyl group and a methylphenyl group on the piperazine ring. This combination of substituents can impart distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

1-(4-bromo-3-methoxyphenyl)sulfonyl-4-(4-methylphenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21BrN2O3S/c1-14-3-5-15(6-4-14)20-9-11-21(12-10-20)25(22,23)16-7-8-17(19)18(13-16)24-2/h3-8,13H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMDGXQIFSLTJBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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